
Urethane
Overview
Description
Sucralose is a zero-calorie artificial sweetener that has revolutionized the food and beverage industry since its approval. Chemically distinct from sugar, sucralose is about 600 times sweeter than sucrose, making it an exceptionally potent sweetener . It is derived from sucrose through a process of selective chlorination, which replaces three hydroxyl groups with chlorine atoms . This modification not only intensifies its sweetness but also makes it non-caloric, as it is not metabolized by the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucralose begins with sucrose, a disaccharide composed of glucose and fructose. The transformation involves selective chlorination where three hydroxyl groups of sucrose are substituted with chlorine atoms . This reaction is typically carried out using a triphasic mixture involving water, pyridine, and toluene, catalyzed by tertiary amine bases .
Industrial Production Methods: Industrial production of sucralose involves several steps:
Chlorination: Sucrose is reacted with a chlorinating reagent in a non-proton type polar solvent to form chlorinated sucrose.
Formation of Sucralose-6-Acetate: The chlorinated sucrose is then reacted with a carboxylate salt to form sucralose-6-acetate.
De-acylation: The sucralose-6-acetate is de-acylated in a sodium methoxide/methanol system to produce sucralose.
Chemical Reactions Analysis
Types of Reactions: Sucralose primarily undergoes substitution reactions due to the presence of chlorine atoms. It is stable under a wide range of pH conditions and does not undergo significant oxidation or reduction reactions .
Common Reagents and Conditions:
Chlorination: Chlorinating reagents such as thionyl chloride or phosphorus trichloride are commonly used.
De-acylation: Sodium methoxide in methanol is used for de-acylation.
Major Products: The major product formed from these reactions is sucralose itself, which is a chlorinated disaccharide .
Scientific Research Applications
Key Applications of Urethane
Urethanes find applications in several fields, including:
- Biomedical Applications : Urethanes are utilized in medical devices due to their biocompatibility, flexibility, and durability. They are used in:
- Automotive Industry : In automotive manufacturing, urethanes are employed for:
- Construction and Insulation : Urethanes serve as insulation materials due to their excellent thermal resistance. Applications include:
- Textiles and Apparel : Urethanes are used in textiles to enhance elasticity and comfort. Common applications include:
- Coatings and Sealants : They provide protective coatings for various surfaces due to their chemical resistance and durability. Applications include:
- Aerospace Industry : Urethanes are applied in aerospace for lightweight components that require high strength-to-weight ratios. Specific uses include:
Biomedical Case Study: Polythis compound Catheters
Recent studies have demonstrated the effectiveness of polythis compound catheters enhanced with antibacterial properties. Research by Rtimi et al. showed that catheters sputtered with copper-silver alloys exhibited significant bacterial inactivation within five minutes, highlighting their potential for reducing infection rates in clinical settings .
Automotive Case Study: Flexible Foams
In automotive applications, flexible polythis compound foams have replaced traditional materials due to their superior comfort and durability. These foams are engineered to meet specific performance criteria, such as crash safety standards and long-term wear resistance .
Construction Case Study: Spray Foam Insulation
Spray foam insulation made from this compound has gained popularity in energy-efficient building practices. Its application results in reduced energy costs and improved indoor air quality by minimizing air leaks .
Comparative Data Table
Application Area | Specific Uses | Benefits |
---|---|---|
Biomedical | Catheters, stents | Biocompatibility, flexibility |
Automotive | Seating foams, coatings | Comfort, durability |
Construction | Spray foam insulation | Energy efficiency, air sealing |
Textiles | Stretchable fabrics | Enhanced comfort |
Coatings | Industrial paints | Chemical resistance |
Aerospace | Lightweight components | High strength-to-weight ratio |
Mechanism of Action
Sucralose exerts its effects primarily through its interaction with the sweet taste receptor 1 receptor 3 (T1R3). This receptor mediates sucralose-dependent signaling pathways that regulate satiety, incretin release, and insulin response . Sucralose is not metabolized by the body, which means it passes through the digestive system unchanged and does not contribute to caloric intake .
Comparison with Similar Compounds
Aspartame: About 200 times sweeter than sucrose and commonly used in diet sodas.
Acesulfame Potassium: Approximately 200 times sweeter than sucrose and often used in combination with other sweeteners.
Saccharin: About 300 times sweeter than sucrose but has a bitter aftertaste.
Uniqueness: Sucralose is unique in its stability under heat and a wide range of pH conditions, making it suitable for cooking and baking . Unlike some other artificial sweeteners, it does not have a bitter aftertaste and is not metabolized by the body, making it a non-caloric sweetener .
Biological Activity
Urethane, a compound commonly used in various industrial applications, has garnered attention for its biological activity, particularly in the fields of biomedical engineering and materials science. This article explores the biological properties of this compound, including its antibacterial effects, hemocompatibility, and potential applications in medical devices.
Overview of this compound
This compound is an organic compound formed by the reaction of isocyanates with alcohols. It is a key component in the production of polythis compound (PU) elastomers, which are widely used due to their versatility and favorable mechanical properties. The biological activity of this compound derivatives has been studied extensively, revealing insights into their interactions with biological systems.
Antibacterial Properties
Recent studies have demonstrated that this compound-based materials exhibit significant antibacterial activity. This property is crucial for applications such as wound dressings and medical implants. The antibacterial efficacy is often enhanced by incorporating natural antimicrobial agents into polythis compound formulations.
Case Studies and Findings
-
Antibacterial Polythis compound Coatings :
- Research indicated that polythis compound coatings modified with thymol showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported that coatings with 8 wt.% thymol resulted in no observable bacterial colonies, demonstrating effective bacterial inhibition .
- Another study synthesized antibacterial polyurethanes using quaternary ammonium compounds, which significantly inhibited biofilm formation on surfaces exposed to bacteria .
-
Bioassay Data :
- A comparative analysis of various polythis compound elastomers revealed varying levels of hemolytic activity and inhibition of biofilm formation against E. coli and S. aureus. For instance, one elastomer demonstrated a hemolytic activity of 8.97% and inhibited biofilm formation by 82.65% against E. coli .
Sample Code | Hemolytic Activity (%) | Inhibition of Biofilm Formation (% E. coli) | Inhibition of Biofilm Formation (% S. aureus) |
---|---|---|---|
PUWS4 | 50 ± 0.2 | 52 ± 0.7 | 47 ± 0.9 |
PUBS4 | 47 ± 0.9 | 51 ± 0.7 | 75 ± 1.0 |
Ciprofloxacin (Control) | — | 82.65 ± 2.74 | 77.57 ± 2.37 |
Hemocompatibility
The hemocompatibility of this compound-based materials is critical for their use in medical applications where they come into contact with blood or bodily fluids. Studies have shown that certain polythis compound formulations exhibit low hemolytic activity, making them suitable for vascular grafts and other implants.
- A study evaluated the hemolytic activity of various polythis compound composites, finding that certain formulations had significantly lower hemolytic rates compared to traditional materials used in medical devices .
The mechanisms through which this compound exhibits biological activity include:
- Surface Modification : The incorporation of antimicrobial agents into the this compound matrix alters its surface properties, enhancing its ability to resist bacterial adhesion and biofilm formation.
- Release Mechanisms : Some formulations allow for the controlled release of antimicrobial agents over time, providing prolonged antibacterial effects.
Q & A
Q. Basic: How does urethane anesthesia influence neurophysiological stability in longitudinal experimental models, and what methodological controls are essential?
This compound anesthesia induces alternations in brain states resembling natural sleep-wake cycles, but prolonged use may destabilize physiological measures such as heart rate variability and noradrenergic activity. To maintain stability, researchers should implement continuous monitoring of vital parameters (e.g., EEG, blood glucose) and limit experimental duration to ≤6 hours. Parallel control groups under alternative anesthetics (e.g., isoflurane) are recommended to isolate this compound-specific effects .
Q. Basic: What experimental parameters must be standardized when investigating this compound acrylate polymerization kinetics?
Critical parameters include stoichiometric ratios of isocyanate/hydroxyl groups (maintained at 1.05:1 to prevent side reactions), temperature control (±0.5°C using jacketed reactors), and degassing protocols (N₂ purging for ≥30 minutes). Gelation times should be measured via parallel plate rheometry under controlled shear (1 Hz frequency, 1% strain) with triplicate validation. Comparative studies using reference polymers like pentaerythritol triacrylate (PETA) enhance reproducibility .
Q. Advanced: How can density functional theory (DFT) complement experimental studies in analyzing catalytic this compound formation mechanisms?
DFT calculations at the B3LYP/6-311++G(d,p) level effectively map reaction coordinates for nucleophilic addition steps. Researchers should calculate Gibbs free energy profiles for catalyst-isocyanate complexes, comparing transition state geometries with EXAFS spectroscopy data. Benchmarking against experimental kinetic data (e.g., apparent activation energies within 2 kJ/mol variance) validates computational models. This hybrid approach identifies rate-limiting steps for catalyst optimization .
Q. Advanced: What methodologies resolve contradictions in this compound's endocrine modulation effects across experimental systems?
Contradictory findings (e.g., LH suppression in vitro vs minimal in vivo effects) require systematic comparison of: (1) this compound doses (1.2 vs 1.5 g/kg), (2) endocrine sampling techniques (direct pituitary perfusion vs systemic assays), and (3) temporal resolution (acute vs chronic exposure). Bayesian meta-analysis of historical datasets helps quantify effect size heterogeneity. Controlled in vivo-in vitro crossover studies using optogenetic pituitary activation can isolate anesthetic vs direct cellular effects .
Q. Advanced: What multimodal imaging protocols optimize longitudinal tracking of this compound-induced carcinogenesis in murine models?
High-resolution respiratory-gated MRI (7T magnet, 100 μm isotropic resolution) enables detection of pulmonary tumors ≥0.4 mm diameter. Protocol optimization includes: (1) triweekly imaging sessions post-urethane injection (1 mg/g body weight), (2) diffusion-weighted sequences for tumor cellularity assessment, and (3) histopathological correlation via staggered euthanasia cohorts. Automated tumor segmentation algorithms (e.g., 3D U-Net) improve volumetric consistency across timepoints .
Q. Basic: What are the primary physiological confounders introduced by this compound anesthesia in cardiovascular studies, and how can they be controlled?
This compound elevates plasma epinephrine (2.1-fold) and norepinephrine (1.8-fold) within 30 minutes of administration, potentially confounding cardiovascular measurements. Mitigation strategies include: (1) pre-anesthesia β-blocker administration (e.g., propranolol 2 mg/kg), (2) delayed measurement protocols (≥90 minutes post-injection for catecholamine stabilization), and (3) telemetric blood pressure monitoring to detect transient hypertensive phases. Validation against decerebrate unanesthetized models is advised for critical hemodynamic parameters .
Q. Key Methodological Themes
- Basic Research Focus : Standardization of anesthesia protocols, polymerization conditions, and physiological monitoring.
- Advanced Research Focus : Integration of computational modeling (DFT), resolution of data contradictions via meta-analysis, and multimodal imaging for longitudinal studies.
Properties
IUPAC Name |
ethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, Array | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-22-8 | |
Record name | Carbamic acid, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26680-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9021427 | |
Record name | Urethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2032 | |
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Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
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Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
198 °F (NTP, 1992), 92 °C c.c. | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
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Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2032 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The clonal origin of pulmonary tumors by treatment with the chemical carcinogens, urethane and 4-nitroquinoline-1-oxide, were verified by PGK-isozyme mosaicism in DS strain mice. Six pulmonary tumors (12.5%) in 48 mice treated with urethane, and one (3.4%) in 23 mice treated with 4-nitroquinoline 1-oxide, were observed respectively. A single band, either PGK-la or PGK-lb occurred in two out of 7 tumors; and 5 remaining tumors showed either band la and lb associated with a trace band of the other isozyme. Though traces of stromal element and/or blood cells seem to be mixed among the neoplastic tissue, the pulmonary tumor could have originated from a single cell, when one takes into account the significantly higher expression in one band., The suitability of urethane anesthesia for physiopharmacological investigations is reviewed. Total dose administered and route of administration are recognized as factors having a great influence on both resting parameters and biological responses to drugs. A peculiar characteristic of urethane is represented by its ability to induce a surgical plane of anesthesia without affecting neurotransmission in various subcortical areas and the peripheral nervous system. This makes urethane a suitable general anesthetic nervous systems and accounts for the preservation of a number of reflex responses in urethane anesthetized animals., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, ... Urethane potentiated the functions of neuronal nicotinic acetylcholine, gamma-aminobutyric acid(A), and glycine receptors, and it inhibited N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner. At concentrations close to anesthetic 50% effective concentration, urethane had modest effects on all channels tested. ... A large concentration of urethane exerts marked effects on all channels., For more Mechanism of Action (Complete) data for ETHYL CARBAMATE (7 total), please visit the HSDB record page. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |
CAS No. |
51-79-6 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carbamic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urethane [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | urethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | urethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN71E75Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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